Glycine, N-(N-benzoyl-DL-valyl)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-benzamido-3-methylbutanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUHVKVJOKOUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478266 | |
| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138738-22-4 | |
| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of N N Benzoyl Dl Valyl Glycine
Reaction Mechanisms Involving Amide Bond Transformations
The amide linkages in N-(N-benzoyl-DL-valyl)glycine are central to its chemical character. These bonds can undergo cleavage through hydrolysis or be modified through various derivatization reactions.
Hydrolysis Kinetics and Mechanisms
The hydrolysis of a peptide bond is thermodynamically favorable; however, it is a kinetically slow process under neutral physiological conditions. reddit.comreddit.com The rate of hydrolysis can be significantly influenced by pH, temperature, and the presence of catalysts.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the peptide bond is accelerated. The mechanism typically involves the protonation of the carbonyl oxygen of the amide bond, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. For N-acylated dipeptides, the stability of the N-terminal acyl group can also play a role. Studies on N-acylated peptides have shown that electron-rich aromatic acyl groups can accelerate hydrolysis under acidic conditions, such as in trifluoroacetic acid (TFA)/water mixtures. acs.orgnih.gov This suggests that the benzoyl group in N-(N-benzoyl-DL-valyl)glycine could influence the rate of cleavage. The proposed mechanism involves the formation of an oxazolinium ion intermediate. acs.org
Base-Catalyzed Hydrolysis: In alkaline solutions, hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide bond. This is generally a slower process for peptides compared to esters due to the lower electrophilicity of the amide carbonyl.
Enzymatic Hydrolysis: Specific peptidases can catalyze the hydrolysis of the peptide bond with high efficiency and selectivity. For instance, a novel N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) has been identified that cleaves N-acetyl-L-aspartyl-L-glutamate. nih.gov While this enzyme is specific, it highlights the general principle of enzymatic cleavage of N-acylated peptides. The kinetics of such enzymatic reactions often follow Michaelis-Menten kinetics, characterized by a maximum reaction velocity (Vmax) and a Michaelis constant (Km). For NAALA dipeptidase, the apparent Km for its substrate was found to be 540 nM with a Vmax of 180 nM/mg of protein/min. nih.gov
Derivatization Reactions at Terminal or Side-Chain Functional Groups
The functional groups of N-(N-benzoyl-DL-valyl)glycine, particularly the C-terminal carboxylic acid, are amenable to various derivatization reactions. These reactions are often employed for analytical purposes, such as improving detection in chromatography, or for synthesizing new molecules.
One common derivatization strategy for N-acyl amino acids involves the esterification of the carboxylic acid group. For example, N-acyl glycines have been derivatized using 3-nitrophenylhydrazine (B1228671) (3-NPH) in an aqueous solution, which enhances their detection by liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org This method is particularly useful for improving the retention of polar N-acyl amino acids on reversed-phase columns. nih.gov Another approach involves derivatization with 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters, which are suitable for spectrophotometric detection. mdpi.com
The amino group of the valine residue is protected by the benzoyl group, making it generally unreactive under standard derivatization conditions that target primary amines. However, the synthesis of N-(N-benzoyl-DL-valyl)glycine itself is a form of derivatization, where L-valyl-glycine is reacted with benzoyl chloride under alkaline conditions (Schotten-Baumann reaction). prepchem.comijirset.com
Reductive and Oxidative Chemical Pathways
The structure of N-(N-benzoyl-DL-valyl)glycine contains sites that are susceptible to both reduction and oxidation, leading to various chemical transformations.
Acid-Assisted Reduction Mechanisms (e.g., for related amino acid complexes)
The reduction of the carboxylic acid group in N-protected amino acids to the corresponding amino alcohol is a common transformation in organic synthesis. While specific acid-assisted reduction mechanisms for N-(N-benzoyl-DL-valyl)glycine are not detailed in the literature, general methods for the reduction of N-protected amino acids are well-established.
A one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes involves activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org This method is effective for various N-protecting groups, including Boc, Cbz, and Fmoc, and proceeds with high yield and stereointegrity. rsc.org The benzoyl group, being an amide, is generally stable under these conditions.
The reduction of aromatic amines can be achieved using iron scrap and hydrochloric acid, a reaction that is industrially significant. ncert.nic.in However, this method is typically applied to nitroarenes to form anilines and is not directly applicable to the benzoyl group of the target molecule under mild conditions.
Oxidative Damage Pathways (e.g., at amide nitrogen or alpha-carbon in related peptides)
Peptides and their derivatives are susceptible to oxidative damage from reactive oxygen species (ROS). This damage can occur at various sites, including the peptide backbone and amino acid side chains. scienceopen.com For N-(N-benzoyl-DL-valyl)glycine, potential sites of oxidation include the amide nitrogen and the α-carbon atoms of the valine and glycine (B1666218) residues.
Studies on the oxidative degradation of peptoid oligomers (N-substituted glycines) have shown that the nature of the N-substituent can influence the rate of degradation. rsc.org Lysine side chains, for instance, are particularly susceptible to oxidation. rsc.org While the valine side chain is relatively robust, the peptide backbone itself can be a target.
The oxidation of dipeptides can lead to fragmentation of the peptide bond. nih.gov In some cases, this process is thought to be initiated by an ionic reaction of the amide nitrogen. nih.gov The presence of adjacent amino and hydroxyl groups in amino acids like serine can lead to distinct fragmentation pathways upon oxidation. elsevierpure.com
Kinetic and Thermodynamic Parameters of Reactions
The kinetic and thermodynamic parameters provide quantitative insights into the reactivity of N-(N-benzoyl-DL-valyl)glycine. While specific data for this compound is scarce, general principles from related systems can be applied.
The hydrolysis of dipeptides generally follows a first-order rate law, with the rate increasing exponentially with temperature. nih.gov The activation energy for dipeptide hydrolysis can vary depending on the conditions, such as pressure. nih.gov
The thermodynamics of peptide bond hydrolysis are favorable, meaning the process is exergonic. reddit.comreddit.com However, the high activation energy makes the uncatalyzed reaction very slow. nih.gov
For enzymatic reactions, kinetic parameters are crucial. As mentioned earlier, the hydrolysis of an N-acylated dipeptide by a specific dipeptidase was characterized by a Km of 540 nM and a Vmax of 180 nM/mg of protein/min. nih.gov In the context of aminoacyl-tRNA synthetases, which catalyze the formation of aminoacyl-adenylates, detailed kinetic and thermodynamic analyses can be performed to determine rate constants and free energy changes for each step of the reaction. nih.gov
The table below summarizes some relevant kinetic and thermodynamic data for related reactions, which can provide a comparative basis for understanding the reactivity of N-(N-benzoyl-DL-valyl)glycine.
| Reaction | Compound/System | Parameter | Value | Reference |
| Hydrolysis | Dipeptides | Rate Law | First-order | nih.gov |
| Hydrolysis | Dipeptides | Apparent Activation Energy (at 265 atm) | 44.1 kJ/mol | nih.gov |
| Hydrolysis | Dipeptides | Apparent Activation Energy (at water steam pressure) | 98.9 kJ/mol | nih.gov |
| Enzymatic Hydrolysis | N-acetyl-L-aspartyl-L-glutamate by NAALA dipeptidase | Km | 540 nM | nih.gov |
| Enzymatic Hydrolysis | N-acetyl-L-aspartyl-L-glutamate by NAALA dipeptidase | Vmax | 180 nM/mg of protein/min | nih.gov |
Table 1: Selected Kinetic and Thermodynamic Parameters for Related Reactions
Determination of Reaction Rates and Activation Parameters
No published studies were identified that have determined the reaction rates or activation parameters for the hydrolysis or any other reaction of N-(N-benzoyl-DL-valyl)glycine.
Influence of Solvent and Ionic Strength on Reactivity
There is no available research that specifically investigates how solvent properties or the ionic strength of the reaction medium affect the chemical reactivity of N-(N-benzoyl-DL-valyl)glycine.
Advanced Analytical Methodologies for N N Benzoyl Dl Valyl Glycine Characterization and Purity Assessment
Chromatographic Separation Techniques
Chromatography stands as the cornerstone for the analytical evaluation of N-(N-benzoyl-DL-valyl)glycine. This versatile separation science allows for the effective isolation and quantification of the target compound from potential impurities, starting materials, and byproducts. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be routine purity checks, precise quantification, or the complex task of separating stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds like N-(N-benzoyl-DL-valyl)glycine. Its high resolution, speed, and sensitivity make it an indispensable tool in pharmaceutical and chemical analysis.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the purity assessment and quantification of N-(N-benzoyl-DL-valyl)glycine. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Detailed research findings have demonstrated the utility of RP-HPLC for analyzing similar N-acyl amino acids. For instance, a method for the analysis of N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859) was developed using a C18 column with a gradient elution of water with ammonium (B1175870) acetate (B1210297) and formic acid, and acetonitrile. nih.gov This method proved to be reliable and robust, with high recovery rates. nih.gov Similarly, HPLC methods have been established for the analysis of other amino acid derivatives, showcasing the versatility of RP-HPLC for quality control. researchgate.netnih.govresearchgate.net The quantification of glycine, a constituent of the target molecule, has been successfully achieved after derivatization using HPLC, further underscoring the power of this technique. researchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for N-Acyl Amino Acid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
This table presents a generalized set of parameters. Actual conditions would need to be optimized for N-(N-benzoyl-DL-valyl)glycine.
Since N-(N-benzoyl-DL-valyl)glycine is synthesized from DL-valine, it exists as a racemic mixture of two enantiomers: N-(N-benzoyl-D-valyl)glycine and N-(N-benzoyl-L-valyl)glycine. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities. Chiral HPLC is the definitive method for this purpose.
Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and, thus, their separation. The selection of the appropriate CSP is crucial and often requires screening of various chiral columns. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs are commonly used for the separation of amino acid derivatives. The mobile phase in chiral HPLC is typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol.
While direct chiral separation of N-(N-benzoyl-DL-valyl)glycine is not extensively documented in publicly available literature, the principles are well-established for similar molecules. The separation of D/L-arginine has been achieved using engineered protein nanochannels, demonstrating the potential for biological molecules in chiral separations. rsc.org Furthermore, the enantiomeric separation of various amino acids and their derivatives is a common application of chiral chromatography. nih.gov
While RP-HPLC is the predominant mode, other HPLC techniques can be employed for specific analytical challenges.
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode can be advantageous for separating isomers and is often used for preparative separations.
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since N-(N-benzoyl-DL-valyl)glycine possesses a carboxylic acid group, it can be analyzed using anion-exchange chromatography. This technique is particularly useful for separating the target compound from other charged or neutral impurities.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since N-(N-benzoyl-DL-valyl)glycine itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. sigmaaldrich.com This involves converting the polar functional groups (carboxylic acid and amide) into less polar and more volatile derivatives. sigmaaldrich.com
A common derivatization strategy for amino acids and their derivatives is esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov For instance, the compound can be esterified with methanol or another alcohol, and the N-H of the glycine moiety can be acylated. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.comnih.gov
Chiral GC can also be performed to separate the enantiomers. This is typically achieved using a chiral capillary column coated with a chiral stationary phase. The separation of N-TFA-amino acid isopropyl esters on a chiral stationary phase derived from an N-benzoyl-L-valine derivative has been reported, highlighting the potential of this approach. koreascience.kr
Table 2: Potential GC Derivatization and Analysis Strategy
| Step | Reagent/Condition | Purpose |
| Esterification | Methanolic HCl | Converts the carboxylic acid to a methyl ester. |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Acylates the amide N-H, increasing volatility. |
| GC Column | Chiral or non-chiral capillary column | Separation of derivatives. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and identification. |
Thin-Layer Chromatography (TLC) for Rapid Screening and Purity Checks
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative analysis and preliminary purity assessment. nih.gov It is often used to monitor the progress of chemical reactions, identify compounds, and get a quick estimate of purity. nih.gov
For the analysis of N-(N-benzoyl-DL-valyl)glycine, a TLC plate coated with silica (B1680970) gel is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents of varying polarity. The choice of the eluent system is critical for achieving good separation. After the plate is developed, the spots corresponding to the different components can be visualized under UV light (due to the benzoyl group) or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.
TLC can also be used to check for the presence of starting materials (benzoyl chloride, DL-valine, glycine) or major byproducts in the final product. While not as quantitative or resolute as HPLC or GC, TLC is an invaluable tool for rapid screening in a research or quality control setting. nih.gov
Hyphenated Analytical Techniques
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of N-(N-benzoyl-DL-valyl)glycine. These powerful methodologies provide a multi-faceted view of the compound, enabling not only its separation from complex matrices but also its unambiguous identification and precise quantification. The synergy between separation and detection allows for a level of analytical detail that is often unachievable with standalone techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of N-(N-benzoyl-DL-valyl)glycine. This technique couples the potent separation capabilities of liquid chromatography (LC) with the mass-resolving power of tandem mass spectrometry (MS/MS), providing a high degree of certainty in both qualitative and quantitative assessments.
In a typical LC-MS/MS workflow, the N-(N-benzoyl-DL-valyl)glycine is first separated from other components in a sample using a reversed-phase high-performance liquid chromatography (HPLC) column. The separated compound then enters the mass spectrometer, where it undergoes ionization, typically through electrospray ionization (ESI). The resulting molecular ion is then isolated and fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification.
For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are commonly employed. These modes involve monitoring specific precursor-to-product ion transitions, which significantly enhances the signal-to-noise ratio and allows for the detection of N-(N-benzoyl-DL-valyl)glycine even at very low concentrations. The use of a stable isotope-labeled internal standard, such as N-(N-benzoyl-DL-valyl)glycine-d5, is often incorporated to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.
Table 1: Illustrative LC-MS/MS Parameters for N-(N-benzoyl-DL-valyl)glycine Analysis
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments for quantification and confirmation |
| Internal Standard | N-(N-benzoyl-DL-valyl)glycine-d5 |
Integration with Spectroscopic Detectors for Comprehensive Analysis
While LC-MS/MS is a powerful tool, integrating liquid chromatography with other spectroscopic detectors, such as a photodiode array (PDA) or ultraviolet (UV) detector, provides complementary and confirmatory data. This multi-detector approach offers a more comprehensive characterization of N-(N-benzoyl-DL-valyl)glycine.
An HPLC-PDA/UV system allows for the continuous collection of UV-visible spectra of the eluting compounds. N-(N-benzoyl-DL-valyl)glycine, containing a benzoyl group, exhibits a characteristic UV absorbance profile. This allows for its detection and quantification based on its absorbance at a specific wavelength, typically around 230 nm. The full spectral data from a PDA detector can also aid in peak purity assessment, helping to ensure that the chromatographic peak corresponding to N-(N-benzoyl-DL-valyl)glycine is not co-eluting with any impurities that might also absorb at the monitoring wavelength.
By combining the retention time data from the LC, the spectral data from the PDA/UV detector, and the mass spectrometric data from the MS, analysts can achieve a very high level of confidence in the identification and purity assessment of N-(N-benzoyl-DL-valyl)glycine.
Purity and Impurity Profiling Methodologies
The purity of N-(N-benzoyl-DL-valyl)glycine is a critical parameter, particularly when it is used as a reference material or in research applications where accurate concentration is paramount. The development of robust analytical methods for purity assessment and impurity profiling is therefore essential.
Development of Analytical Standards and Reference Materials
The availability of well-characterized analytical standards and reference materials is a prerequisite for accurate quantitative analysis and method validation. A primary reference standard of N-(N-benzoyl-DL-valyl)glycine is typically a highly purified and rigorously characterized material. Its purity is often determined using a mass balance approach, which involves the independent measurement of organic impurities, water content (e.g., by Karl Fischer titration), residual solvents (e.g., by headspace gas chromatography), and non-volatile residues.
The development of such a standard involves:
Synthesis and Purification: The initial synthesis of N-(N-benzoyl-DL-valyl)glycine is followed by extensive purification steps, such as recrystallization or preparative chromatography, to achieve a high degree of purity.
Comprehensive Characterization: The purified material is then subjected to a battery of analytical techniques to confirm its identity and structure. This typically includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.
Purity Assignment: The final purity value is assigned based on the combination of results from various analytical methods, providing a traceable and reliable standard.
Quantitative Analysis for Research Applications
In research settings, accurate quantification of N-(N-benzoyl-DL-valyl)glycine is often necessary to understand its behavior in various experimental systems. The choice of analytical method depends on the specific requirements of the research, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
For many applications, HPLC with UV detection is a suitable and cost-effective method for quantification, provided the sample matrix is not overly complex and the concentration of the analyte is within the detection limits of the instrument. When higher sensitivity and selectivity are required, particularly in complex biological matrices, LC-MS/MS is the method of choice.
Regardless of the method used, proper validation is crucial to ensure the reliability of the quantitative data. This includes assessing the method's linearity, accuracy, precision, selectivity, and limits of detection and quantification.
Table 2: Comparison of Quantitative Methods for N-(N-benzoyl-DL-valyl)glycine
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High to Very High |
| Sensitivity | µg/mL to ng/mL range | ng/mL to pg/mL range |
| Matrix Tolerance | Lower | Higher |
| Confirmation of Identity | Based on retention time and UV spectrum | Based on retention time and mass fragmentation pattern |
| Typical Application | Purity assessment, routine QC in less complex matrices | Trace analysis in complex matrices, metabolite identification |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of Glycine, N-(N-benzoyl-DL-valyl)-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to verify the presence of benzoyl, valyl, and glycine moieties. Compare chemical shifts with analogous compounds (e.g., N-benzoylated amino acids) to resolve ambiguities in stereochemistry or substituent positioning .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. For glycopeptide derivatives, electrospray ionization (ESI-MS) is preferred due to its sensitivity for polar compounds .
- Chromatographic Purity : Utilize reversed-phase HPLC with UV detection (210–254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products or synthetic byproducts .
Q. How should Glycine, N-(N-benzoyl-DL-valyl)- be stored to maintain stability in laboratory settings?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the benzoyl or peptide bonds. Avoid repeated freeze-thaw cycles, which may induce crystallization or aggregation .
- Moisture Control : Use desiccants in storage containers, as moisture can accelerate decomposition (e.g., cleavage of the valyl-glycine bond) .
- Light Sensitivity : Protect from prolonged UV/visible light exposure, which may degrade aromatic benzoyl groups. Amber glass vials are recommended .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility data for Glycine, N-(N-benzoyl-DL-valyl)- across different solvent systems?
- Methodological Answer :
- Systematic Solubility Screening : Test solubility in graded series of solvents (e.g., DMSO, methanol, aqueous buffers at pH 4–8) under controlled temperatures. Document saturation concentrations via gravimetric analysis .
- Contradiction Analysis : If solubility conflicts arise (e.g., poor solubility in water vs. literature claims), verify the compound’s stereochemical purity. DL-valyl derivatives may exhibit different solubility profiles compared to enantiopure forms .
- Co-solvent Strategies : For in vitro assays, employ biocompatible co-solvents (e.g., PEG-400) at ≤5% v/v to enhance solubility without denaturing proteins .
Q. What experimental strategies are effective for studying the enzymatic hydrolysis of Glycine, N-(N-benzoyl-DL-valyl)- in proteolytic assays?
- Methodological Answer :
- Enzyme Selection : Use proteases with specificity for valyl-glycine bonds (e.g., thermolysin or pepsin at acidic pH). Include negative controls with protease inhibitors (e.g., PMSF for serine proteases) .
- Kinetic Monitoring : Employ LC-MS/MS to quantify hydrolysis products over time. For real-time tracking, fluorogenic substrates or -NMR time-course experiments can resolve intermediate species .
- Data Validation : Cross-validate results with synthetic standards of expected hydrolysis products (e.g., benzoyl-DL-valine and glycine) to confirm cleavage sites .
Q. How can researchers resolve conflicting NMR data for Glycine, N-(N-benzoyl-DL-valyl)- caused by dynamic stereochemical interconversion?
- Methodological Answer :
- Variable-Temperature NMR : Conduct -NMR at low temperatures (e.g., –40°C) to "freeze" conformational changes and resolve split peaks for DL-valyl diastereomers .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign stereochemistry unambiguously .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for possible stereoisomers to identify dominant conformers .
Methodological Considerations
- Synthetic Optimization : For novel derivatives, optimize benzoylation and peptide coupling steps using carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres to minimize racemization .
- Toxicity Screening : While commercial data are limited, assess cytotoxicity via in vitro models (e.g., HepG2 cells) using MTT assays, referencing safety protocols for structurally similar N-acylated amino acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
